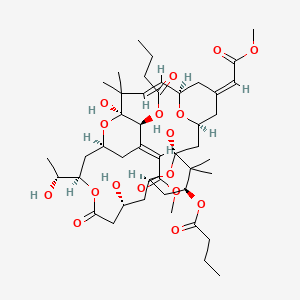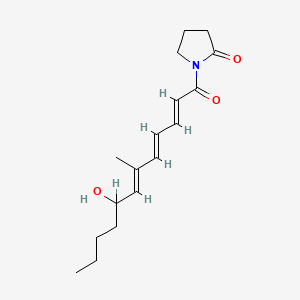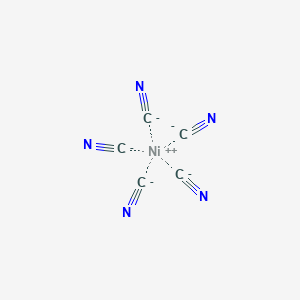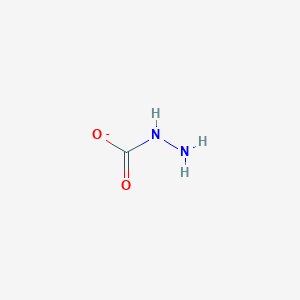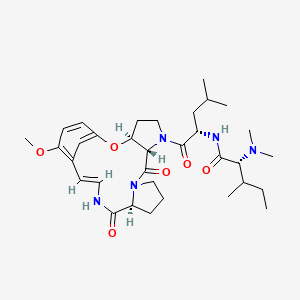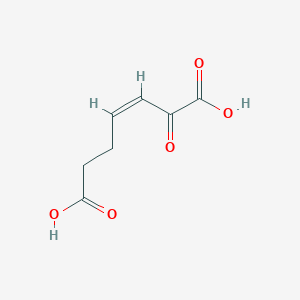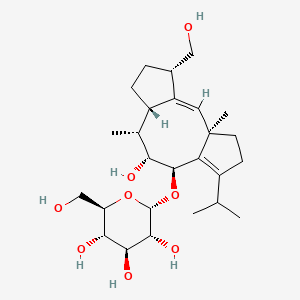
3-Phenylpropionaldehyde oxime
Vue d'ensemble
Description
3-phenylpropional oxime is an aldoxime and a phenylpropanoid.
Applications De Recherche Scientifique
Synthesis of Nitriles : 3-Phenylpropionitrile can be synthesized from 3-phenylpropionaldehyde oxime using a new enzyme, phenylacetaldoxime dehydratase. This process achieves high yields and can also be applied to other arylalkyl- and alkyl-nitriles (Xie, Kato, & Asano, 2001).
Antioxidant Properties : A study on 3-(phenylhydrazono) butan-2-one oxime, a related compound, revealed its potential as an antioxidant, with the ability to decrease lipid peroxidation. This suggests possible applications in oxidative stress management (Puntel et al., 2008).
Gold-catalyzed Cyclization : The gold-catalyzed cyclization of O-propioloyl oximes, including this compound, produces 4-arylideneisoxazol-5(4H)-ones. This process is significant for creating complex molecules in organic synthesis (Nakamura, Okamoto, & Terada, 2010).
Metabolic Engineering : 3-Hydroxypropionic acid (3-HP), derived from this compound, is used in metabolic engineering of Corynebacterium glutamicum for producing value-added chemicals from glucose and xylose (Chen et al., 2017).
Catalytic Hydrogenation : The transformation of cinnamaldehyde to 3-phenylpropionaldehyde via catalytic hydrogenation has been researched, demonstrating potential applications in chemical synthesis (Ying, 2009).
Fragrance Ingredient Safety Assessment : 2-Phenylpropionaldehyde, closely related to this compound, has been assessed for safety in various applications including fragrances (Api et al., 2020).
Food Preservation and Chemical Production : 3-Hydroxypropionaldehyde (3-HPA), associated with this compound, is used in food preservation and as a precursor for chemicals like acrylic acid and 1,3-propanediol (Vollenweider & Lacroix, 2004).
Biological Production of 3-HP : 3-Hydroxypropionic acid (3-HP), derived from this compound, is explored for biological production from glycerol, with applications in polymer and chemical industries (Raj et al., 2010).
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-(3-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2 |
Clé InChI |
WSTRHGOVAOUOJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC=NO |
SMILES canonique |
C1=CC=C(C=C1)CCC=NO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


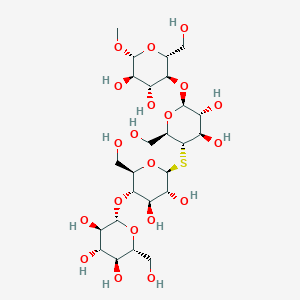
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)
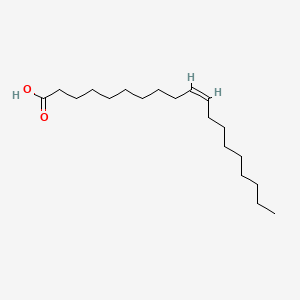
![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)
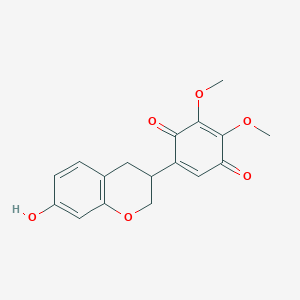
![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)
